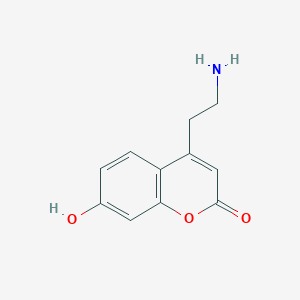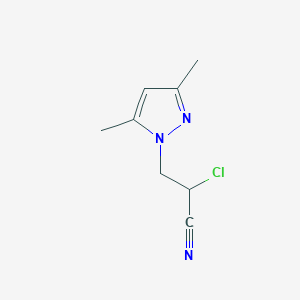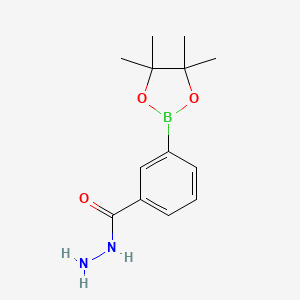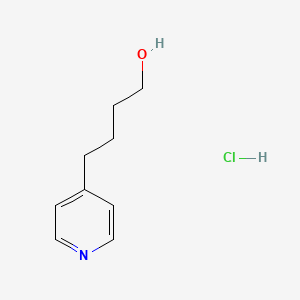
4-Bromo-3-methyl-benzamidine hydrochloride
Overview
Description
4-Bromo-3-methyl-benzamidine hydrochloride is a chemical compound with the CAS Number: 202805-69-4 . It has a molecular weight of 213.08 and its IUPAC name is 4-bromo-3-methylbenzenecarboximidamide . It is a yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h2-4H,1H3, (H3,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a yellow solid . and is stored at temperatures between 0-5°C . The compound’s molecular weight is 213.08 .Scientific Research Applications
Anticonvulsant Activity
- Research by Scott et al. (1993) explored the anticonvulsant properties of related compounds, providing insight into the potential utility of 4-Bromo-3-methyl-benzamidine hydrochloride in similar contexts (Scott et al., 1993).
Synthesis and Pharmacological Testing
- Schwan et al. (1976) discussed the synthesis and pharmacological testing of related compounds, highlighting the significance of such substances in drug development, which could extend to this compound (Schwan et al., 1976).
Dopamine Receptor Studies
- Högberg et al. (1986) investigated the antidopaminergic effects of related benzamides, suggesting potential research directions for this compound in dopamine receptor studies (Högberg et al., 1986).
HIV Entry Inhibition
- Watson et al. (2005) examined the role of certain compounds in inhibiting HIV entry, which may inform future investigations into this compound for similar applications (Watson et al., 2005).
Dopamine D-2 Receptor Affinity
- Norman et al. (1993) researched conformationally restricted derivatives of benzamides and their affinity for dopamine D-2 receptors, which could parallel studies involving this compound (Norman et al., 1993).
Antipsychotic Properties
- Högberg et al. (1990) synthesized and examined the antipsychotic properties of benzamides, a category that includes this compound, for potential therapeutic applications (Högberg et al., 1990).
Molecular and Magnetic Properties of Complexes
- Amudha et al. (1999) conducted studies on the molecular and magnetic properties of certain complexes, which could guide research on the properties of this compound complexes (Amudha et al., 1999).
Antiviral Activity
- Hocková et al. (2003) explored antiviral activities of certain compounds, providing a basis for investigating this compound in similar antiviral capacities (Hocková et al., 2003).
Cardiac Ischemia Treatment
- Baumgarth et al. (1997) examined benzoylguanidines as NHE inhibitors, which could be relevant to the study of this compound for similar therapeutic uses in cardiac conditions (Baumgarth et al., 1997).
Safety and Hazards
While specific safety and hazard information for 4-Bromo-3-methyl-benzamidine hydrochloride is not available, it’s important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
4-bromo-3-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEFCSIFJGGPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187927-47-4 | |
| Record name | Benzenecarboximidamide, 4-bromo-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)



![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)



![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)



